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2,3-Dihydrobenzofuran-7-

methanol

Cat. No.: B115375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,3-
Dihydrobenzofuran-7-methanol, a key building block in the preparation of complex organic

molecules and pharmaceutical intermediates. The protocols outlined below offer step-by-step

methodologies for its conversion into valuable derivatives.

Introduction
2,3-Dihydrobenzofuran-7-methanol is a versatile bifunctional molecule featuring a rigid

dihydrobenzofuran core and a reactive primary alcohol. This unique structural combination

makes it an attractive starting material for the synthesis of a variety of substituted benzofuran

derivatives. The dihydrobenzofuran moiety is a common scaffold in numerous biologically

active natural products and synthetic compounds. The primary alcohol at the 7-position

provides a convenient handle for a range of chemical transformations, including oxidation,

etherification, and esterification, allowing for the introduction of diverse functional groups and

the construction of more complex molecular architectures.

A significant application of this compound lies in its role as a precursor to 4-amino-5-chloro-2,3-

dihydrobenzofuran-7-carboxylic acid, a crucial intermediate in the synthesis of the selective,

high-affinity 5-HT4 receptor agonist, Prucalopride.[1][2][3] Prucalopride is used for the
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treatment of chronic constipation. This highlights the industrial relevance of 2,3-
Dihydrobenzofuran-7-methanol in the pharmaceutical sector.

Key Synthetic Applications
The primary alcohol functionality of 2,3-Dihydrobenzofuran-7-methanol allows for several key

synthetic transformations:

Oxidation to 2,3-Dihydrobenzofuran-7-carbaldehyde: This aldehyde is a versatile

intermediate for various carbon-carbon bond-forming reactions, such as Wittig, Horner-

Wadsworth-Emmons, and aldol reactions, enabling chain extension and the introduction of

diverse substituents.

Oxidation to 2,3-Dihydrobenzofuran-7-carboxylic acid: The corresponding carboxylic acid is a

key component in amide bond formation, leading to the synthesis of a wide range of amides,

including the aforementioned precursor to Prucalopride.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be readily converted into

an ether linkage, allowing for the attachment of various alkyl or aryl groups. This is a

common strategy for modifying the steric and electronic properties of the molecule.

Esterification (Fischer Esterification): Reaction with carboxylic acids or their derivatives

yields esters, which can serve as protecting groups or introduce new functionalities.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols
Oxidation of 2,3-Dihydrobenzofuran-7-methanol to 2,3-
Dihydrobenzofuran-7-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to the corresponding

aldehyde using a mild oxidizing agent.

Reaction Scheme:
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Reactants Products

2,3-Dihydrobenzofuran-7-methanol

2,3-Dihydrobenzofuran-7-carbaldehyde

Oxidation

Oxidizing Agent
(e.g., PCC, Dess-Martin Periodinane)

Reduced Oxidant
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Figure 1: Oxidation of 2,3-Dihydrobenzofuran-7-methanol to the corresponding aldehyde.

Protocol:

To a stirred solution of 2,3-Dihydrobenzofuran-7-methanol (1.0 eq) in anhydrous

dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate

(PCC, 1.5 eq).

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

silica gel to remove the chromium salts.

Wash the silica gel pad with additional diethyl ether.

Concentrate the filtrate under reduced pressure to afford the crude product.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexanes mixture) to yield pure 2,3-Dihydrobenzofuran-7-carbaldehyde.

Quantitative Data Summary:
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Reactant
Oxidizing
Agent

Solvent
Reaction
Time (h)

Yield (%) Reference

2,3-

Dihydrobenzo

furan-7-

methanol

PCC DCM 2-4 85-95
General

Protocol

Benzyl

Alcohol

FeCl3/BHDC,

H2O2
Solvent-free 2 min 98 [4]

Note: The data for benzyl alcohol is provided for comparison as a general example of alcohol

oxidation.

Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid
This protocol outlines the oxidation of 2,3-Dihydrobenzofuran-7-methanol to the

corresponding carboxylic acid, a key step in the synthesis of Prucalopride intermediates.[1][2]

[3]

Reaction Scheme:

Reactants

Products
2,3-Dihydrobenzofuran-7-methanol

2,3-Dihydrobenzofuran-7-carboxylic acid

Oxidation

Strong Oxidizing Agent
(e.g., KMnO4, Jones Reagent)

Click to download full resolution via product page

Figure 2: Oxidation of 2,3-Dihydrobenzofuran-7-methanol to the carboxylic acid.
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Protocol:

Dissolve 2,3-Dihydrobenzofuran-7-methanol (1.0 eq) in a mixture of acetone and water.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of potassium permanganate (KMnO4, 2.5 eq) in water to the reaction

mixture while maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-16 hours.

Quench the reaction by adding a saturated solution of sodium sulfite until the purple color

disappears and a brown precipitate of manganese dioxide forms.

Filter the mixture through a pad of celite and wash the celite with water.

Acidify the filtrate with concentrated hydrochloric acid (HCl) to pH 2-3, which will precipitate

the carboxylic acid.

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2,3-

Dihydrobenzofuran-7-carboxylic acid.

Quantitative Data Summary:

Starting
Material

Oxidizing
Agent

Solvent
Reaction
Time (h)

Yield (%) Reference

Methyl 4-

acetamido-

2,3-

dihydrobenzo

furan-7-

formate

N-

chlorosuccini

mide, then

hydrolysis

Organic

Solvent
- - [1]

Note: A direct protocol for the oxidation of 2,3-Dihydrobenzofuran-7-methanol to the

carboxylic acid was not found in the search results. The provided reference describes a multi-
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step synthesis of a related carboxylic acid.

Williamson Ether Synthesis with 2,3-Dihydrobenzofuran-
7-methanol
This protocol describes the formation of an ether from 2,3-Dihydrobenzofuran-7-methanol
and an alkyl halide.[5][6][7]

Reaction Scheme:

Reactants Products

2,3-Dihydrobenzofuran-7-methanol

7-(Alkoxymethyl)-2,3-dihydrobenzofuran

Etherification

1. Strong Base (e.g., NaH)
2. Alkyl Halide (R-X)

NaX + H2

Click to download full resolution via product page

Figure 3: Williamson ether synthesis using 2,3-Dihydrobenzofuran-7-methanol.

Protocol:

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous

tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2,3-
Dihydrobenzofuran-7-methanol (1.0 eq) in anhydrous THF dropwise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes.

Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the reaction mixture and stir at room

temperature for 12-24 hours.
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Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Quantitative Data Summary:

Alcohol Base Alkyl Halide Solvent Yield (%) Reference

General

Alcohol
NaH

Primary Alkyl

Halide
THF/DMF

Generally

High
[5][6]

Note: Specific yield for 2,3-Dihydrobenzofuran-7-methanol was not available in the search

results. The yield is generally high for primary alcohols in Williamson ether synthesis.

Fischer Esterification of 2,3-Dihydrobenzofuran-7-
methanol
This protocol details the acid-catalyzed esterification of 2,3-Dihydrobenzofuran-7-methanol
with a carboxylic acid.

Reaction Scheme:
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Reactants Products

2,3-Dihydrobenzofuran-7-methanol

(2,3-Dihydrobenzofuran-7-yl)methyl ester

Esterification

Carboxylic Acid (R-COOH)
Acid Catalyst (e.g., H2SO4)

Water

Click to download full resolution via product page

Figure 4: Fischer esterification of 2,3-Dihydrobenzofuran-7-methanol.

Protocol:

In a round-bottom flask, dissolve 2,3-Dihydrobenzofuran-7-methanol (1.0 eq) in an excess

of the carboxylic acid (e.g., acetic acid, which can also serve as the solvent).

Add a catalytic amount of concentrated sulfuric acid (H2SO4, ~5 mol%).

Heat the reaction mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into a

separatory funnel containing water and diethyl ether.

Separate the organic layer and wash it sequentially with water, a saturated sodium

bicarbonate solution (to neutralize the excess acid), and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude ester by column chromatography on silica gel.

Quantitative Data Summary:
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Alcohol
Carboxylic
Acid

Catalyst
Reaction
Condition

Yield (%) Reference

Ethyl

benzofuran-

3-carboxylate

NaOH

(hydrolysis)
-

70 °C,

overnight
- [8]

Note: The provided reference describes the hydrolysis of an ester, the reverse reaction.

Specific yields for the esterification of 2,3-Dihydrobenzofuran-7-methanol were not found.

Conclusion
2,3-Dihydrobenzofuran-7-methanol is a highly useful and versatile building block in organic

synthesis. Its ability to be readily transformed into aldehydes, carboxylic acids, ethers, and

esters makes it a valuable precursor for the synthesis of a wide array of more complex

molecules, including pharmaceutically important compounds like Prucalopride. The protocols

provided herein serve as a guide for researchers in the fields of organic synthesis and drug

development to effectively utilize this important intermediate. Further exploration of its reactivity

will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel

molecules with potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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